Transport and Hydrolysis: D- vs. L-Dipeptide in L. mesenteroides
In a direct stereoisomeric comparison using nongrowing cell suspensions of Leuconostoc mesenteroides, glycyl-D-valine exhibited no measurable valine transport and no detectable hydrolysis by intracellular dipeptidases, whereas glycyl-L-valine underwent very high valine uptake and was readily hydrolyzed [1]. The study employed stereospecifically synthesized radioactive valine dipeptides to confirm that any dipeptide containing a D-valine moiety completely abolished transport and hydrolysis [1].
| Evidence Dimension | Valine transport from dipeptide substrate by L. mesenteroides cells |
|---|---|
| Target Compound Data | No measurable valine transport; no hydrolysis by intracellular dipeptidases |
| Comparator Or Baseline | Glycyl-L-valine: very high valine uptake; active hydrolysis |
| Quantified Difference | Qualitative binary difference: transport/hydrolysis detected for L-isomer vs. undetectable for D-isomer |
| Conditions | Nongrowing cell suspensions of Leuconostoc mesenteroides; radioactive (¹⁴C) stereospecifically labelled dipeptides; 1967 study |
Why This Matters
This absolute stereochemical discrimination proves that glycyl-D-valine is not merely a slower substrate but is functionally invisible to this transport and hydrolysis system, making it essential as a negative control or for studying D-amino-acid recognition.
- [1] Yoder OC, Beamer KC, Shelton DC. Membrane specificity of Leuconostoc mesenteroides for the stereoisomeric forms of glycine and valine dipeptides. Canadian Journal of Biochemistry. 1967;45(2):213-220. DOI: 10.1139/o67-024. View Source
